molecular formula C15H19NO2 B12550489 Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- CAS No. 151446-23-0

Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-

Katalognummer: B12550489
CAS-Nummer: 151446-23-0
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: FPOKYQWOOUHUDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-: is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is known for its unique structure, which includes an acetamide group attached to a cyclohexyl ring with an oxo group and a phenylmethyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- typically involves the reaction of cyclohexanone with acetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .

Medicine: In medicine, Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals targeting specific diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • N-(4-Oxocyclohexyl)acetamide
  • N-(2-Oxocyclohexyl)acetamide

Comparison: Compared to similar compounds, Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- has a unique phenylmethyl group that enhances its reactivity and specificity in chemical reactions. This structural feature distinguishes it from other acetamide derivatives and contributes to its diverse applications in research and industry.

Eigenschaften

CAS-Nummer

151446-23-0

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

N-[(2-oxocyclohexyl)-phenylmethyl]acetamide

InChI

InChI=1S/C15H19NO2/c1-11(17)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18/h2-4,7-8,13,15H,5-6,9-10H2,1H3,(H,16,17)

InChI-Schlüssel

FPOKYQWOOUHUDJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.